N1-(3-chloro-2-methylphenyl)-N2-(3-methoxybenzyl)oxalamide
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Overview
Description
N1-(3-chloro-2-methylphenyl)-N2-(3-methoxybenzyl)oxalamide is an organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a chloro-substituted methylphenyl group and a methoxybenzyl group attached to the oxalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chloro-2-methylphenyl)-N2-(3-methoxybenzyl)oxalamide typically involves the reaction of 3-chloro-2-methylaniline with 3-methoxybenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Preparation of the intermediate by reacting 3-chloro-2-methylaniline with oxalyl chloride in an inert solvent such as dichloromethane.
Step 2: Addition of 3-methoxybenzylamine to the reaction mixture, followed by stirring at room temperature to yield the desired oxalamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N1-(3-chloro-2-methylphenyl)-N2-(3-methoxybenzyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N1-(3-chloro-2-methylphenyl)-N2-(3-methoxybenzyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(3-chloro-2-methylphenyl)-N2-(3-methoxybenzyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N1-(3-chloro-2-methylphenyl)-N2-(3-methoxybenzyl)urea: Similar structure but with a urea core instead of an oxalamide.
N1-(3-chloro-2-methylphenyl)-N2-(3-methoxybenzyl)carbamate: Contains a carbamate group instead of an oxalamide.
N1-(3-chloro-2-methylphenyl)-N2-(3-methoxybenzyl)thiourea: Features a thiourea core instead of an oxalamide.
Uniqueness
N1-(3-chloro-2-methylphenyl)-N2-(3-methoxybenzyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and methoxy substituents, along with the oxalamide core, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[(3-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11-14(18)7-4-8-15(11)20-17(22)16(21)19-10-12-5-3-6-13(9-12)23-2/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAGJMRVKBOPJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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